



Technical Support Center: DS-1040 and Renal Clearance

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Compound of Interest		
Compound Name:	DS-1040 Tosylate	
Cat. No.:	B560596	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of renal clearance on the elimination of DS-1040. The following information is intended to address potential questions and troubleshooting scenarios that may arise during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the known contribution of renal clearance to the overall elimination of DS-1040 in healthy individuals?

A1: In healthy subjects, renal clearance is a notable route of elimination for DS-1040. Following a single 400 mg oral dose, approximately 10% of the administered dose is recovered as the unchanged parent drug in the urine over 72 hours[1]. This indicates that a portion of DS-1040 is cleared from the body by the kidneys.

Q2: How does age affect the elimination of DS-1040, and what is the suspected mechanism?

A2: Studies in elderly subjects have shown higher plasma exposure and prolonged elimination times for DS-1040 compared to younger adults[2][3][4]. This observation is likely attributable to the natural decline in renal function associated with aging, which would lead to decreased renal clearance of the drug[2][3][4].

Q3: Has a dedicated clinical study on the pharmacokinetics of DS-1040 in patients with preexisting renal impairment been published?



A3: To date, a dedicated clinical study assessing the pharmacokinetics of DS-1040 in individuals with varying degrees of renal impairment has not been published in the peer-reviewed literature. Clinical trials in other indications, such as acute ischemic stroke, have excluded patients with severe renal impairment[5]. Therefore, direct quantitative data on the impact of specific levels of renal impairment on DS-1040 elimination is not available.

Q4: In the absence of a dedicated study, what is the expected impact of renal impairment on the pharmacokinetics of DS-1040?

A4: Based on the available data, it is anticipated that renal impairment will lead to a decrease in the total clearance of DS-1040, resulting in increased systemic exposure (AUC) and a longer elimination half-life. The magnitude of this effect is expected to correlate with the severity of renal impairment. Researchers should exercise caution and consider dose adjustments when administering DS-1040 in subjects with compromised renal function.

Troubleshooting Guide

Scenario 1: Unexpectedly high plasma concentrations of DS-1040 in an elderly subject group.

- Possible Cause: Age-related decline in renal function leading to reduced clearance of DS-1040.
- Troubleshooting Steps:
 - Assess the renal function of the subjects by measuring their estimated glomerular filtration rate (eGFR) or creatinine clearance.
 - Correlate individual DS-1040 plasma concentrations with their renal function markers.
 - For future studies with elderly cohorts, consider stratifying subjects based on their baseline renal function.

Scenario 2: High inter-individual variability in DS-1040 pharmacokinetic parameters within a study population.

 Possible Cause: Undiagnosed or varying degrees of renal impairment among the study subjects.



- Troubleshooting Steps:
 - Retrospectively analyze the baseline renal function of all subjects.
 - Perform a subgroup analysis to determine if renal function is a significant covariate affecting the pharmacokinetics of DS-1040.
 - For prospective studies, implement stricter inclusion/exclusion criteria based on renal function to ensure a more homogenous study population.

Data Presentation

The following tables present hypothetical pharmacokinetic data for DS-1040 in subjects with varying degrees of renal function. This data is modeled based on the known renal excretion in healthy subjects and general pharmacokinetic principles for drugs with partial renal clearance. This data is for illustrative purposes only and should not be considered as actual experimental results.

Table 1: Expected Pharmacokinetic Parameters of DS-1040 Following a Single Oral Dose in Subjects with Varying Renal Function

Renal Function Group	eGFR (mL/min/1.73m ²)	Apparent Total Clearance (CL/F) (L/h)	Elimination Half-Life (t½) (h)	AUC₀-∞ (ng·h/mL)
Normal	≥ 90	10.0	20.0	40000
Mild Impairment	60 - 89	8.5	23.5	47059
Moderate Impairment	30 - 59	6.0	33.3	66667
Severe Impairment	15 - 29	4.0	50.0	100000

Table 2: Hypothetical Urinary Excretion of Unchanged DS-1040 Over 72 Hours



Renal Function Group	eGFR (mL/min/1.73m²)	Percentage of Dose Excreted Unchanged in Urine
Normal	≥ 90	~10%
Mild Impairment	60 - 89	~7-9%
Moderate Impairment	30 - 59	~4-6%
Severe Impairment	15 - 29	~1-3%

Experimental Protocols

Protocol: Assessing the Pharmacokinetics of DS-1040 in Subjects with Renal Impairment

This protocol is based on the FDA guidance for industry on pharmacokinetic studies in patients with impaired renal function.

- 1. Study Design: A single-dose, open-label, parallel-group study.
- 2. Subject Population:
- A cohort of healthy subjects with normal renal function (eGFR ≥ 90 mL/min/1.73m²).
- Cohorts of subjects with mild, moderate, and severe renal impairment, classified according to their eGFR.
- Subjects in the renal impairment groups should have stable kidney function.
- Groups should be matched for age, sex, and body mass index as closely as possible.
- 3. Dosing: Administer a single oral dose of DS-1040. The dose should be selected based on safety and tolerability data from previous studies.
- 4. Sample Collection:
- Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose) for the determination of plasma

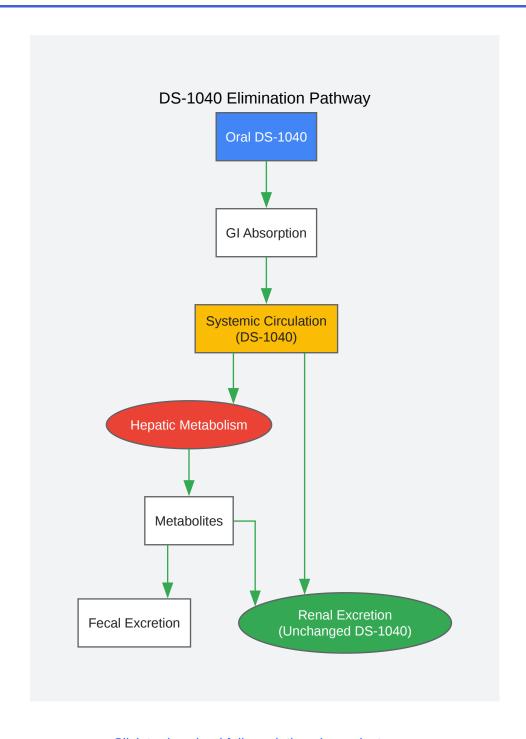


concentrations of DS-1040.

- Urine Collection: Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours post-dose) to measure the amount of unchanged DS-1040 excreted.
- 5. Bioanalytical Method: Use a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of DS-1040 in plasma and urine.
- 6. Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each subject using non-compartmental analysis:
- Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC₀-t) and extrapolated to infinity (AUC₀-∞).
- Maximum plasma concentration (Cmax).
- Time to reach Cmax (Tmax).
- Elimination half-life (t½).
- Apparent total clearance (CL/F).
- Renal clearance (CLr).

Visualizations

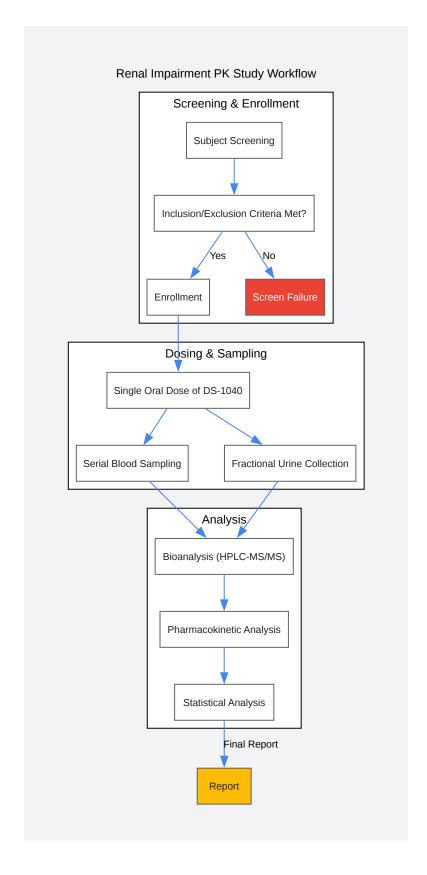




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DS-1040 Elimination Pathways

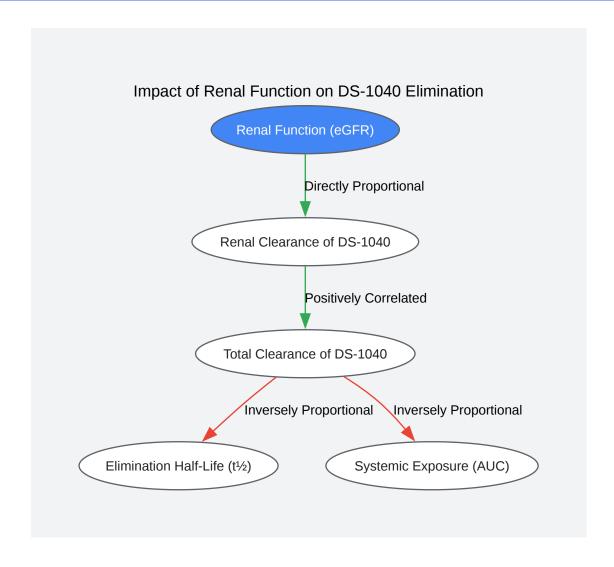




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Workflow for a Renal Impairment PK Study





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Renal Function and DS-1040 Elimination

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